molecular formula C19H21ClN2O3 B5400928 N-[2-(2-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide

N-[2-(2-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide

Cat. No.: B5400928
M. Wt: 360.8 g/mol
InChI Key: SQQLMHAHSOGAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide is a chemical compound commonly known as clozapine. It is an atypical antipsychotic drug that is widely used in the treatment of schizophrenia. Clozapine has been shown to be effective in treating patients with treatment-resistant schizophrenia, and it has also been used to treat other psychiatric disorders such as bipolar disorder and major depressive disorder.

Mechanism of Action

The exact mechanism of action of clozapine is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. It also blocks serotonin receptors, which may contribute to its effectiveness in treating schizophrenia. Clozapine has also been shown to have an effect on other neurotransmitters such as norepinephrine, acetylcholine, and histamine.
Biochemical and Physiological Effects
Clozapine has been shown to have several biochemical and physiological effects, including a decrease in dopamine release in the brain. It also increases the release of acetylcholine, which may contribute to its effectiveness in improving cognitive function. Clozapine has also been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

Clozapine has several advantages for lab experiments, including its effectiveness in treating treatment-resistant schizophrenia and its lower risk of extrapyramidal side effects compared to other antipsychotic drugs. However, clozapine also has limitations, including the risk of agranulocytosis, a potentially life-threatening condition that can occur in some patients taking clozapine.

Future Directions

There are several future directions for research on clozapine, including the development of new antipsychotic drugs that are more effective and have fewer side effects. There is also a need for further research on the mechanism of action of clozapine and its effects on neurotransmitters and the immune system. Additionally, there is a need for further research on the long-term effects of clozapine and its effectiveness in treating other psychiatric disorders.

Synthesis Methods

Clozapine can be synthesized by several methods, including the reaction of 2-chloroethanol with 2-chlorophenol to form 2-(2-chlorophenoxy)ethanol, which is then reacted with 4-(4-morpholinyl)benzoyl chloride to produce clozapine. Another method involves the reaction of 2-(2-chlorophenoxy)ethanol with phosgene to form 2-(2-chlorophenoxy)acetyl chloride, which is then reacted with 4-(4-morpholinyl)aniline to produce clozapine.

Scientific Research Applications

Clozapine has been extensively studied in the field of psychiatry and has been shown to be effective in treating treatment-resistant schizophrenia. It has also been used in the treatment of other psychiatric disorders such as bipolar disorder and major depressive disorder. Clozapine has been shown to have a lower risk of extrapyramidal side effects compared to other antipsychotic drugs, and it has also been shown to improve cognitive function in patients with schizophrenia.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c20-17-3-1-2-4-18(17)25-12-9-21-19(23)15-5-7-16(8-6-15)22-10-13-24-14-11-22/h1-8H,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQLMHAHSOGAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.